molecular formula C13H12ClNS B8594717 1-{4-[(4-Chlorophenyl)sulfanyl]phenyl}methanamine CAS No. 827610-57-1

1-{4-[(4-Chlorophenyl)sulfanyl]phenyl}methanamine

Cat. No. B8594717
CAS RN: 827610-57-1
M. Wt: 249.76 g/mol
InChI Key: CWGFDPQAOPCNHC-UHFFFAOYSA-N
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Description

1-{4-[(4-Chlorophenyl)sulfanyl]phenyl}methanamine is a useful research compound. Its molecular formula is C13H12ClNS and its molecular weight is 249.76 g/mol. The purity is usually 95%.
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properties

CAS RN

827610-57-1

Product Name

1-{4-[(4-Chlorophenyl)sulfanyl]phenyl}methanamine

Molecular Formula

C13H12ClNS

Molecular Weight

249.76 g/mol

IUPAC Name

[4-(4-chlorophenyl)sulfanylphenyl]methanamine

InChI

InChI=1S/C13H12ClNS/c14-11-3-7-13(8-4-11)16-12-5-1-10(9-15)2-6-12/h1-8H,9,15H2

InChI Key

CWGFDPQAOPCNHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN)SC2=CC=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-(4-chloro-phenylsulfanyl)-benzonitrile (4.91 g) in 100 mL of dry THF under nitrogen stirring at room temperature was added 40 mL of lithium aluminum hydride solution (1.0 M in THF) via syringe. The reaction mix was allowed to stir for 3.5 hours at room temperature, and was then heated to reflux for 4.5 hours, and then allowed to sit at room temperature overnight. The reaction mix was then cooled in an ice bath and quenched by addition of 10 mL water, followed by 1 mL of 15% aqueous NaOH solution and an additional 30 mL of water. Anhydrous sodium sulfate was added, and the mixture was filtered. The resulting filter cake was washed several times with Et2O. The combined ether filtrates were concentrated in vacuo to yield 4.67 g of 4-(4-chloro-phenylsulfanyl)-benzylamine as a white solid. MS M+H: 250.
Quantity
4.91 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

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